2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(4-Methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a methoxybenzoyl group and a pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzothiophene core using 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the intermediate with 3-pyridinemethanamine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the benzothiophene core, along with the methoxybenzoyl and pyridinylmethyl groups, suggests it could interact with various biological targets.
Medicine
Medicinally, compounds with similar structures have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. Research into this specific compound could reveal similar therapeutic potentials.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The methoxybenzoyl group could enhance binding affinity to certain proteins, while the pyridinylmethyl group might facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[(3,4-Dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of 2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties. The combination of a methoxybenzoyl group and a pyridinylmethyl group on a benzothiophene core is relatively rare, potentially offering unique interactions and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
609794-45-8 |
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Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-10-8-16(9-11-17)21(27)26-23-20(18-6-2-3-7-19(18)30-23)22(28)25-14-15-5-4-12-24-13-15/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
MOYUMFGVYDWGRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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